2',4'-Dimethoxy-biphenyl-4-ylamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-16-12-7-8-13(14(9-12)17-2)10-3-5-11(15)6-4-10;/h3-9H,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQAAQHCALQYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 ,4 Dimethoxy Biphenyl 4 Ylamine Hydrochloride
Retrosynthetic Analysis and Design Considerations for 2',4'-Dimethoxy-biphenyl-4-ylamine Hydrochloride
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies two primary disconnections:
The C-N bond: Disconnecting the amine group from the biphenyl (B1667301) ring suggests a precursor such as a 4-halo-2',4'-dimethoxybiphenyl, which could then be aminated.
The C-C bond of the biphenyl core: This is the most common disconnection strategy. It breaks the biphenyl into two separate benzene (B151609) ring precursors. This leads to two principal synthetic routes based on which bond is formed last:
Route A: Formation of the C-C bond between a 2,4-dimethoxyphenyl derivative and a 4-aminophenyl derivative.
Route B: Formation of the C-N bond on a pre-formed 2',4'-dimethoxy-biphenyl scaffold.
Design considerations involve selecting the most efficient and high-yielding route. This includes evaluating the availability of starting materials, the tolerance of functional groups to reaction conditions, and the ease of purification. For instance, the amine group in a 4-aminophenyl precursor might need to be protected or introduced at a later stage (e.g., as a nitro group) to prevent side reactions during the C-C bond formation.
Classical and Modern Approaches to the Synthesis of the Biphenylamine Core
The synthesis of the core structure relies on robust reactions that can form the biphenyl and introduce the amine group with high efficiency.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds between aryl groups. gre.ac.uk It is the most versatile and frequently used method for creating the biphenyl scaffold due to the high stability and low toxicity of the organoboron reagents and the reaction's tolerance for a wide variety of functional groups. societyforscience.orgmdpi.com
The general reaction involves coupling an aryl boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of the 2',4'-dimethoxybiphenyl core, two primary combinations of reactants are feasible:
Combination 1: 2,4-Dimethoxyphenylboronic acid reacting with a 4-haloaniline derivative (e.g., 4-bromo-1-nitrobenzene or a protected 4-bromoaniline).
Combination 2: 4-(Pinacolatoboron)aniline derivative reacting with 1-bromo-2,4-dimethoxybenzene.
The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable Pd(0) complex such as Pd(PPh₃)₄. mdpi.com The choice of ligand, base, and solvent is critical for achieving high yields.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and influences catalytic activity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, 1,4-Dioxane (B91453), DMF, Water/Acetonitrile | Solubilizes reactants and influences reaction rate and selectivity. |
There are two primary strategies for introducing the 4-ylamine group:
Reduction of a Nitro Group: A common and effective strategy is to perform the Suzuki-Miyaura coupling using a nitro-substituted aryl halide (e.g., 4-bromo-1-nitrobenzene). The resulting 4-nitro-2',4'-dimethoxybiphenyl can then be reduced to the target amine. This method avoids potential complications of a free amine group interfering with the palladium catalyst. Standard reduction methods include using hydrogen gas with a metal catalyst (e.g., Pd/C), or chemical reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. wikipedia.org
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms a C-N bond directly between an aryl halide and an amine. wikipedia.orglibretexts.org This method could be applied by first synthesizing 4-bromo-2',4'-dimethoxybiphenyl and then coupling it with an ammonia (B1221849) equivalent or a primary amine, followed by deprotection if necessary. The development of sterically hindered and electron-rich phosphine (B1218219) ligands (such as XPhos and SPhos) has greatly expanded the scope of this reaction, allowing it to proceed under milder conditions with a wider range of substrates. wikipedia.orgrug.nl The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org
Optimization of Reaction Conditions and Yields for this compound Synthesis
Achieving a high yield of the final product requires careful optimization of each synthetic step. Key parameters for both the Suzuki-Miyaura and Buchwald-Hartwig reactions include the choice of catalyst, ligand, base, solvent, and temperature.
For the Suzuki-Miyaura coupling , factors to consider include:
Catalyst Loading: Typically, 0.5 to 5 mol% of the palladium catalyst is used. Lowering the catalyst loading is desirable for cost and environmental reasons, but may require longer reaction times or higher temperatures. societyforscience.org
Base: The strength and solubility of the base are crucial. Inorganic bases like K₂CO₃ and K₃PO₄ are common, with their effectiveness often being solvent-dependent. mdpi.com
Solvent: Aprotic polar solvents like DME, THF, or 1,4-dioxane are frequently used, often with the addition of water to aid in the dissolution of the base. nih.gov Toluene is also an effective solvent. nih.gov
For the Buchwald-Hartwig amination , optimization involves:
Ligand Selection: The choice of phosphine ligand is paramount. Biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling with a wide range of amines and aryl halides. rsc.org
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. nih.gov
Temperature: Reactions are typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.
The final step, formation of the hydrochloride salt, is generally a high-yielding process achieved by treating a solution of the free amine base (dissolved in a solvent like diethyl ether or ethyl acetate) with a solution of hydrogen chloride (HCl) in a suitable solvent or with gaseous HCl.
| Temperature | 50-110 °C | 80-110 °C | Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side product formation. societyforscience.org |
Alternative Synthetic Routes and Methodological Innovations for this compound
While the Suzuki and Buchwald-Hartwig reactions are the most prominent methods, other synthetic strategies exist.
Stille Coupling: This involves the reaction of an organotin compound with an aryl halide, catalyzed by palladium. While effective, the toxicity of organotin reagents and byproducts makes it less favorable.
Hiyama Coupling: This reaction uses organosilanes as the nucleophilic partner. semanticscholar.org A key advantage is the low toxicity of silicon byproducts. The reaction often requires an activating agent, such as a fluoride (B91410) source (e.g., TBAF), to facilitate transmetalation. semanticscholar.org
Ullmann Condensation: This is a classical copper-catalyzed reaction for forming biaryl linkages or C-N bonds. Traditional Ullmann reactions require harsh conditions (high temperatures), but modern ligand-assisted protocols have been developed that allow the reaction to proceed under milder conditions.
One-Pot/Tandem Reactions: Methodological innovations focus on combining multiple steps into a single operation to improve efficiency. For example, a tandem reaction could involve an initial C-C bond formation followed by an in-situ C-N bond formation without isolating the intermediate biphenyl halide. rsc.org
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis aims to reduce the environmental impact of the process. Key areas of focus include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have good atom economy compared to classical stoichiometric methods.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. Research has shown that Suzuki couplings can be performed in water or solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions. researchgate.net
Catalysis: Using catalytic reagents in small amounts is inherently greener than using stoichiometric reagents. Developing highly active catalysts that can be used at very low loadings (high turnover numbers) and can be recycled and reused is a major goal. researchgate.net
Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. gre.ac.uk
Waste Reduction: Choosing synthetic routes that avoid toxic reagents (like organotins) and minimize the formation of byproducts simplifies purification and reduces waste streams. For instance, replacing halogenated intermediates with alternatives like tosylates can reduce halide waste. semanticscholar.org A process developed for 4-aminodiphenylamine (4-ADPA) that avoids the use of chlorine by directly coupling aniline (B41778) and nitrobenzene (B124822) exemplifies a greener industrial approach. epa.gov
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.
Chemical Reactivity and Mechanistic Investigations of 2 ,4 Dimethoxy Biphenyl 4 Ylamine Hydrochloride
Reactions Involving the Primary Aromatic Amine Functionality of 2',4'-Dimethoxy-biphenyl-4-ylamine Hydrochloride
The primary aromatic amine group (-NH₂) is a key site for derivatization. Its nucleophilicity allows for reactions such as acylation, alkylation, and sulfonylation. Furthermore, it can be converted into a highly versatile diazonium salt intermediate, opening pathways for numerous functional group transformations on the biphenyl (B1667301) core.
The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, readily reacting with electrophilic reagents. While specific studies on 2',4'-Dimethoxy-biphenyl-4-ylamine are not extensively documented in publicly available literature, its reactivity can be confidently inferred from the well-established chemistry of 4-aminobiphenyl (B23562) and its derivatives. nih.govnih.gov The hydrochloride salt would first need to be neutralized with a base to free the amine for reaction.
Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base like pyridine or triethylamine, yields stable amide derivatives. For instance, reacting the free amine with benzoyl chloride would produce N-(2',4'-dimethoxybiphenyl-4-yl)benzamide. This reaction proceeds via nucleophilic acyl substitution. researchgate.net N-acetylation of the parent compound, 4-aminobiphenyl, is a known metabolic pathway, underscoring the amine's susceptibility to acylation. nih.govresearchgate.net
Alkylation: Direct alkylation with alkyl halides can be challenging to control and may lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, are generally preferred for synthesizing N-alkylated derivatives.
Sulfonylation: The amine reacts readily with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base to form sulfonamides. cbijournal.com This reaction is a reliable method for synthesizing stable derivatives and is widely used in medicinal chemistry. The resulting N-sulfonylated products have distinct chemical properties compared to the parent amine.
Table 1: Representative Amine Functionalization Reactions Data is representative of typical reactions for aromatic amines like 4-aminobiphenyl analogues.
| Reaction Type | Reagent | Base | Typical Product |
|---|---|---|---|
| Acylation | Acetyl Chloride | Pyridine | N-(2',4'-dimethoxybiphenyl-4-yl)acetamide |
| Acylation | Benzoyl Chloride | Triethylamine | N-(2',4'-dimethoxybiphenyl-4-yl)benzamide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | N-(2',4'-dimethoxybiphenyl-4-yl)-4-methylbenzenesulfonamide |
One of the most powerful transformations of primary aromatic amines is diazotization. organic-chemistry.org Treatment of 2',4'-Dimethoxy-biphenyl-4-ylamine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺). mnstate.edugoogle.com
This diazonium intermediate is highly valuable as the dinitrogen moiety is an excellent leaving group (N₂ gas), facilitating a variety of substitution reactions that are otherwise difficult to achieve. The most common subsequent transformations are the copper(I)-catalyzed Sandmeyer reactions. wikipedia.orglscollege.ac.inorganic-chemistry.org
Sandmeyer Halogenation: Reaction of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chloro or bromo substituent, respectively, onto the biphenyl ring. nih.gov
Sandmeyer Cyanation: Treatment with copper(I) cyanide (CuCN) yields the corresponding nitrile (cyanobiphenyl) derivative, which can be further hydrolyzed to a carboxylic acid.
Hydroxylation: Heating the aqueous diazonium salt solution allows for substitution by water, producing the corresponding phenol derivative.
These reactions provide a robust platform for introducing a wide array of functional groups onto the 4-position of the biphenyl system, significantly expanding the synthetic utility of the parent amine. lscollege.ac.in
Table 2: Potential Sandmeyer Reactions of Diazotized 2',4'-Dimethoxy-biphenyl-4-ylamine
| Reaction | Reagent | Product |
|---|---|---|
| Chlorination | CuCl | 4-Chloro-2',4'-dimethoxy-biphenyl |
| Bromination | CuBr | 4-Bromo-2',4'-dimethoxy-biphenyl |
| Cyanation | CuCN / KCN | 2',4'-Dimethoxy-biphenyl-4-carbonitrile |
| Hydroxylation | H₂O, Heat | 2',4'-Dimethoxy-biphenyl-4-ol |
The primary amine functionality undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govrsc.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. mdpi.comlibretexts.org The reaction equilibrium is driven forward by the removal of water.
The reaction of 2',4'-Dimethoxy-biphenyl-4-ylamine with an aromatic aldehyde, such as benzaldehyde, would yield an N-benzylidene-2',4'-dimethoxy-biphenyl-4-amine. The stability and properties of the resulting Schiff base depend on the nature of the carbonyl compound used. These imine derivatives are important in coordination chemistry and as synthetic intermediates. researchgate.netjetir.org
Transformations Involving the Methoxy (B1213986) Substituents on the Biphenyl System
The two methoxy groups (-OCH₃) on the second phenyl ring are also sites for chemical modification, primarily through cleavage (demethylation) to form hydroxyl groups or by influencing electrophilic substitution on the aromatic ring they occupy.
The ether linkages of the methoxy groups are stable but can be cleaved under specific conditions to yield the corresponding hydroxyl (phenolic) groups. This O-demethylation is a common strategy in natural product synthesis and drug modification. Strong Lewis acids are often employed for this purpose.
Common reagents for demethylation include:
Boron Tribromide (BBr₃): A powerful and widely used reagent for cleaving aryl methyl ethers.
Aluminum Chloride (AlCl₃): Another classic Lewis acid used for this transformation.
Iodide-based Reagents: Reagents like trimethylsilyl iodide (TMSI) or magnesium iodide (MgI₂) can effect demethylation, sometimes under milder conditions.
Selective demethylation of one methoxy group over the other in a dimethoxy system can be challenging and depends on the specific reagents and steric or electronic differences between the positions. In the 2',4'-dimethoxy system, the 4'-methoxy group might be more sterically accessible than the 2'-methoxy group, potentially allowing for some degree of regioselectivity with a bulky reagent.
The methoxy groups are strong activating, ortho, para-directing groups for electrophilic aromatic substitution (EAS). wikipedia.orglkouniv.ac.inmasterorganicchemistry.com The 2',4'-dimethoxy-substituted ring is therefore significantly more activated towards electrophiles than the unsubstituted ring bearing the amine. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. youtube.comyoutube.com
The directing effects of the two methoxy groups are additive. The 4'-methoxy group directs electrophiles to the 3' and 5' positions, while the 2'-methoxy group directs to the 3' and 5' positions as well (the 6' position is sterically hindered). Therefore, electrophilic attack is strongly favored at the 3' and 5' positions of the dimethoxy ring. Studies on the Friedel-Crafts acetylation of related dimethoxybiphenyl compounds confirm that substitution occurs on the activated ring. publish.csiro.auacs.orgresearchgate.net For example, the acetylation of 3,3'-dimethoxybiphenyl occurs at the 4-position, para to one methoxy group and ortho to the other. publish.csiro.au Similarly, nitration of dimethoxybenzenes proceeds readily on the activated ring. rsc.org
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4'-Amino-3',5'-dinitro-2',4'-dimethoxy-biphenyl |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 4'-Amino-3',5'-dibromo-2',4'-dimethoxy-biphenyl |
| Acylation | CH₃CO⁺ (from CH₃COCl/AlCl₃) | 1-(4'-Amino-3',5'-dimethoxy-[1,1'-biphenyl]-x-yl)ethan-1-one* |
\Position of acylation (x) would be at the 3' or 5' position.*
Reactivity of the Biphenyl Core of this compound
The reactivity of the biphenyl core in this compound is significantly influenced by the electronic properties of its substituents: the amino group and the two methoxy groups. These groups dictate the regioselectivity of further chemical transformations.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The rate and orientation of these reactions are governed by the substituents already present on the aromatic rings. wikipedia.orgmakingmolecules.com In the case of 2',4'-Dimethoxy-biphenyl-4-ylamine, both the amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups (EDGs). researchgate.net They activate the aromatic rings towards electrophilic attack by stabilizing the cationic intermediate (the sigma complex) through resonance and inductive effects. wikipedia.orgminia.edu.eg
The hydrochloride salt form means the amine exists as an ammonium group (-NH3+), which is a deactivating, meta-directing group. However, under many electrophilic substitution conditions, the reaction is performed on the free amine, or the equilibrium between the amine and its conjugate acid allows for reaction on the more reactive free amine form. For the purpose of predicting reactivity patterns, we will consider the directing effects of the free amine (-NH2).
Both -NH2 and -OCH3 are ortho-, para-directing groups. makingmolecules.com This means they direct incoming electrophiles to the positions ortho and para relative to themselves. The substitution pattern on 2',4'-Dimethoxy-biphenyl-4-ylamine is a result of the combined influence of these three activating groups on the two phenyl rings.
Ring A (the 4-aminophenyl ring): This ring is activated by the powerful amino group. The positions ortho to the amino group (positions 3 and 5) are strongly activated. The para position is occupied by the other phenyl ring.
Ring B (the 2',4'-dimethoxyphenyl ring): This ring is activated by two methoxy groups at the 2' and 4' positions. The 4'-methoxy group activates the 3' and 5' positions. The 2'-methoxy group activates the 1' and 3' positions. The cumulative effect is strong activation at the 3' and 5' positions.
The interplay of these activating groups leads to a predictable regioselectivity for electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The most likely positions for substitution are those that are most activated and sterically accessible.
| Ring | Position | Activating Groups | Predicted Reactivity | Notes |
|---|---|---|---|---|
| A (aminophenyl) | 3, 5 | -NH2 (ortho) | High | Strongly activated by the amino group. |
| B (dimethoxyphenyl) | 3' | -2'-OCH3 (ortho), -4'-OCH3 (ortho) | Very High | Doubly activated by both methoxy groups. |
| B (dimethoxyphenyl) | 5' | -4'-OCH3 (ortho) | High | Activated by the 4'-methoxy group. |
| B (dimethoxyphenyl) | 6' | -2'-OCH3 (para) | High | Activated by the 2'-methoxy group, but may have some steric hindrance. |
Potential for Intramolecular Cyclization and Ring-Forming Reactions
The structure of this compound presents possibilities for intramolecular cyclization, leading to the formation of new heterocyclic ring systems. Such reactions are valuable in synthetic organic chemistry for building complex molecular architectures.
One potential pathway involves the amino group acting as a nucleophile, attacking an electrophilic site on the adjacent phenyl ring. This can be facilitated by the introduction of a suitable electrophilic group or by oxidative conditions. For example, a Pictet-Spengler-type reaction could be envisioned if a carbonyl or imine functionality were introduced ortho to the biphenyl linkage.
Another possibility is an intramolecular electrophilic cyclization where one of the electron-rich rings attacks the other. For instance, under strongly acidic or oxidizing conditions, a carbocation could be generated that is then attacked by an activated position on the neighboring ring. Research on related biphenyl systems has shown that intramolecular cyclizations can be induced. For example, 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones have been shown to undergo iodine monochloride-induced intramolecular electrophilic cyclization to form spiroconjugated molecules. nih.gov While the subject molecule lacks the alkyne moiety, this demonstrates the principle of using the biphenyl core in such ring-forming reactions.
Furthermore, strained biphenyl systems have been shown to undergo intramolecular Diels-Alder reactions, although this typically requires significant ring strain that is not inherent in this compound itself. nih.gov However, derivatization could potentially introduce the necessary functionalities and strain to enable such transformations.
| Reaction Type | Description | Required Conditions/Modifications |
|---|---|---|
| Nucleophilic Aromatic Substitution | The amino group attacks an electrophilic center on the other ring. | Introduction of a good leaving group (e.g., halogen) at an ortho position. |
| Pictet-Spengler type | Condensation of the amine with a carbonyl group installed on the adjacent ring. | Functionalization of the biphenyl core to introduce a carbonyl or equivalent. |
| Electrophilic Cyclization | One aromatic ring attacks the other, typically mediated by a strong acid or oxidizing agent. | Harsh reaction conditions (e.g., strong Lewis or Brønsted acids). |
| Photocyclization | UV light-induced cyclization, often to form phenanthrene-type structures. | Photochemical reaction conditions, often with an oxidizing agent. |
Mechanistic Studies of Key Synthetic and Transformational Pathways Involving this compound
While specific mechanistic studies for the synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be logically deduced from established organometallic and aromatic chemistry principles. A common and versatile method for constructing the biphenyl core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
A plausible synthetic route would involve the coupling of a boronic acid derivative of one ring with a halide of the other. For example, the Suzuki coupling of 4-nitro-phenylboronic acid with 1-bromo-2,4-dimethoxybenzene.
Plausible Synthetic Pathway:
Suzuki-Miyaura Coupling: The reaction would proceed via the standard catalytic cycle for Suzuki couplings.
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (1-bromo-2,4-dimethoxybenzene).
Transmetalation: The boronic acid derivative (4-nitrophenylboronic acid) transfers its aryl group to the palladium complex in the presence of a base.
Reductive Elimination: The two aryl groups are reductively eliminated from the palladium center, forming the C-C bond of the biphenyl core and regenerating the palladium(0) catalyst. This would yield 2',4'-Dimethoxy-4-nitrobiphenyl.
Reduction of the Nitro Group: The resulting nitro-biphenyl intermediate would then be reduced to the corresponding amine. This is a standard transformation that can be achieved with a variety of reducing agents, such as:
Catalytic hydrogenation (e.g., H2 gas with a palladium, platinum, or nickel catalyst).
Metal-acid systems (e.g., Sn/HCl, Fe/HCl).
Other reducing agents like sodium dithionite. The mechanism for catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by sequential reduction to the amine.
Hydrochloride Salt Formation: Finally, treatment of the resulting 2',4'-Dimethoxy-biphenyl-4-ylamine with hydrochloric acid (HCl) would yield the target hydrochloride salt. This is a simple acid-base reaction where the lone pair of the amino group accepts a proton from HCl.
Transformations of this compound would primarily involve reactions of the amino group or further substitution on the aromatic rings as discussed in section 3.3.1. For instance, diazotization of the amino group followed by Sandmeyer or related reactions could be used to introduce a wide variety of substituents at the 4-position. The mechanistic pathways for these transformations are well-established in organic chemistry literature.
Theoretical and Computational Chemistry Studies of 2 ,4 Dimethoxy Biphenyl 4 Ylamine Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry of 2',4'-Dimethoxy-biphenyl-4-ylamine Hydrochloride
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to determine its electronic structure and optimized molecular geometry.
The electronic structure is described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated, highlighting the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.
Table 1: Calculated Geometric and Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value |
|---|---|
| Dihedral Angle (C-C-C-C) between phenyl rings | 45.8° |
| Bond Length (Inter-ring C-C) | 1.49 Å |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
Conformational Analysis and Rotational Barriers of the Biphenyl (B1667301) Moiety
The biphenyl moiety in this compound is not rigid; the two phenyl rings can rotate around the central carbon-carbon single bond. This rotation is, however, hindered by steric interactions between the ortho-substituents. Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle between the rings.
Computational methods, particularly DFT, are well-suited for calculating the rotational energy barriers. nih.govepfl.chresearchgate.netscispace.com The process involves systematically varying the dihedral angle and calculating the energy at each step. The resulting energy profile reveals the most stable conformations (energy minima) and the transition states for rotation (energy maxima). The height of the energy barrier provides a quantitative measure of the steric hindrance. For substituted biphenyls, the presence of bulky groups in the ortho positions significantly increases the rotational barrier. researchgate.net
Table 2: Calculated Rotational Energy Barriers for the Biphenyl Moiety (Illustrative Data)
| Conformation | Dihedral Angle | Relative Energy (kcal/mol) |
|---|---|---|
| Planar (Transition State) | 0° | 5.2 |
| Skewed (Minimum) | ~45° | 0.0 |
| Perpendicular (Transition State) | 90° | 2.8 |
| Skewed (Minimum) | ~135° | 0.0 |
Density Functional Theory (DFT) Investigations of Reactivity and Reaction Pathways
DFT is a powerful tool for investigating the chemical reactivity of molecules. researchgate.net By calculating various reactivity descriptors, one can predict how this compound will behave in chemical reactions. These descriptors are derived from the conceptual DFT framework and include electronegativity, chemical hardness, and the Fukui function.
The Fukui function is particularly useful as it identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This allows for a detailed understanding of the molecule's regioselectivity. Furthermore, DFT can be used to model entire reaction pathways, for instance, in metabolic transformations or synthetic reactions. nih.govresearchgate.net By calculating the energies of reactants, transition states, and products, a complete energy profile of a reaction can be constructed, providing insights into the reaction mechanism and its kinetics.
Table 3: DFT-Derived Reactivity Descriptors (Illustrative Data)
| Descriptor | Value |
|---|---|
| Electronegativity (χ) | 3.5 eV |
| Chemical Hardness (η) | 2.3 eV |
Molecular Dynamics Simulations and Analysis of Intermolecular Interactions in Condensed Phases
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules in condensed phases (liquids or solids). nih.govresearchgate.net An MD simulation models the atoms and their interactions using a force field, which is a set of empirical potential energy functions.
For this compound, MD simulations can provide insights into its solvation properties, diffusion behavior, and the nature of intermolecular interactions in a solvent or a crystal lattice. nih.gov By analyzing the trajectories of the molecules over time, one can calculate properties such as radial distribution functions, which describe the local molecular structure, and hydrogen bonding dynamics. These simulations are crucial for understanding how the molecule interacts with its environment, which is essential for predicting its physical properties and biological activity.
Prediction of Spectroscopic Signatures for Advanced Interpretation of Spectroscopic Data
Computational chemistry can predict various spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental spectra. For this compound, techniques like DFT and Time-Dependent DFT (TD-DFT) can be used to calculate:
Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, one can predict the positions and intensities of peaks in the infrared and Raman spectra. This aids in the assignment of experimental spectral features to specific molecular vibrations.
NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can be compared with experimental data to confirm the molecular structure. researchgate.net
Electronic Spectra (UV-Vis): TD-DFT calculations can predict the electronic transitions of a molecule, providing information about its UV-Vis absorption spectrum. This includes the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. dntb.gov.ua
Table 4: Predicted Spectroscopic Data (Illustrative Data)
| Spectrum | Predicted Feature | Value |
|---|---|---|
| IR | N-H stretch | 3400 cm⁻¹ |
| IR | C-O stretch | 1250 cm⁻¹ |
| ¹³C NMR | C-N | 145 ppm |
| ¹H NMR | O-CH₃ | 3.8 ppm |
Advanced Analytical Research Methodologies for 2 ,4 Dimethoxy Biphenyl 4 Ylamine Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2',4'-Dimethoxy-biphenyl-4-ylamine hydrochloride. High-resolution NMR provides detailed information about the chemical environment of each atom, primarily ¹H (proton) and ¹³C (carbon-13).
While one-dimensional (1D) NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle. For this compound, these techniques establish the precise connectivity of the atoms.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the target molecule, COSY would reveal the correlations between adjacent aromatic protons on both the 2',4'-dimethoxy-substituted ring and the 4-amino-substituted ring, confirming their substitution patterns.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals directly with the carbon atoms to which they are attached. This allows for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing longer-range connectivity (typically over 2-3 bonds) between protons and carbons. For this compound, HMBC would be instrumental in confirming the connection between the two phenyl rings by showing correlations between protons on one ring and carbons on the other. It would also verify the positions of the methoxy (B1213986) groups by showing correlations from the methoxy protons (-OCH₃) to the aromatic carbons they are attached to (C-2' and C-4').
The following table illustrates the type of data that would be generated from these analyses.
Illustrative ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound
| Atom Position | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-2/H-6 | ~7.6 | ~129 | C-4, C-1' |
| H-3/H-5 | ~7.2 | ~116 | C-1, C-4 |
| H-3' | ~6.7 | ~106 | C-1', C-5' |
| H-5' | ~6.6 | ~101 | C-1', C-3', C-4' |
| H-6' | ~7.3 | ~131 | C-2', C-4' |
| 2'-OCH₃ | ~3.8 | ~56 | C-2' |
| 4'-OCH₃ | ~3.9 | ~55 | C-4' |
| NH₃⁺ | Variable | - | - |
Note: Chemical shifts are illustrative and can vary based on solvent and experimental conditions.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying these different forms in a research setting. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid lattice.
Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can distinguish between polymorphs of this compound by revealing differences in the ¹³C chemical shifts. These variations arise from distinct molecular conformations (such as the torsion angle between the biphenyl (B1667301) rings) and different intermolecular packing arrangements in the crystal lattice of each polymorph.
Mass Spectrometry (MS) Fragmentation Studies and Isotopic Labeling Investigations
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Fragmentation studies, typically using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS (MS/MS), provide structural information by breaking the molecule into characteristic pieces. For this compound, the fragmentation pattern would likely involve:
Loss of the hydrochloride (HCl).
Cleavage of the C-N bond.
Loss of methyl radicals (•CH₃) from the methoxy groups.
Cleavage of the bond connecting the two phenyl rings.
Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹H with ²H or ¹²C with ¹³C), is a definitive research method to confirm proposed fragmentation pathways. For instance, synthesizing the compound with a ¹³C-labeled methyl group on one of the methoxy ethers would result in a corresponding fragment ion with a mass shift of +1 Da, confirming the origin of that fragment.
Illustrative Mass Spectrometry Fragmentation Data for 2',4'-Dimethoxy-biphenyl-4-ylamine
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| 243 | [M]⁺ (Molecular ion of the free base) |
| 228 | [M - CH₃]⁺ |
| 198 | [M - CH₃ - CH₂O]⁺ |
| 167 | [M - C₆H₅O]⁺ |
Note: This table represents the fragmentation of the free base, 2',4'-Dimethoxy-biphenyl-4-ylamine.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Chemical Transformations
For this compound, key vibrational modes would include:
N-H stretching and bending: The ammonium group (-NH₃⁺) gives rise to characteristic stretches in the 3200-2800 cm⁻¹ region and bending modes around 1600-1500 cm⁻¹.
C-O stretching: The aryl-alkyl ether linkages of the methoxy groups produce strong C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Aromatic C=C stretching: The phenyl rings exhibit several bands in the 1600-1450 cm⁻¹ region.
Aromatic C-H bending: Out-of-plane C-H bending vibrations below 900 cm⁻¹ are indicative of the aromatic substitution pattern.
These techniques are particularly useful for monitoring chemical transformations. For example, the deprotonation of the amine hydrochloride to the free amine would cause the disappearance of the N-H stretching bands of the ammonium salt and the appearance of the characteristic N-H stretches of a primary amine (typically two bands around 3400-3300 cm⁻¹).
Illustrative Vibrational Frequencies for this compound
| Vibrational Mode | Illustrative Frequency Range (cm⁻¹) | Technique (IR/Raman) |
| N-H Stretch (NH₃⁺) | 3200-2800 | IR |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch (CH₃) | 3000-2850 | IR, Raman |
| Aromatic C=C Stretch | 1610, 1580, 1500 | IR, Raman |
| N-H Bend (NH₃⁺) | 1600-1500 | IR |
| C-O Asymmetric Stretch | ~1250 | IR |
| C-O Symmetric Stretch | ~1040 | IR |
Single Crystal X-ray Diffraction Studies of Co-crystals or Complexed Forms of the Compound
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the torsional angle between the two phenyl rings, which is a key conformational feature of biphenyl compounds.
Obtaining single crystals of the hydrochloride salt suitable for SC-XRD can be challenging. A common research strategy is to form co-crystals or complexes with other molecules (co-formers). This approach can improve crystallinity and provide insights into the intermolecular interactions of the compound. An SC-XRD study would reveal the hydrogen bonding network, particularly involving the ammonium group as a hydrogen bond donor and the chloride ion and methoxy oxygen atoms as potential acceptors. It would also identify other non-covalent interactions, such as π-π stacking, that dictate the crystal packing.
Advanced Chromatographic Techniques for Purity Assessment and Isolation Research in Complex Synthetic Mixtures
Chromatography is fundamental to assessing the purity of this compound and for its isolation during research and development.
High-Performance Liquid Chromatography (HPLC): This is the predominant technique for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like trifluoroacetic acid to ensure the analyte is in its protonated form), would be developed. The compound would be detected using a UV detector, leveraging the strong UV absorbance of the biphenyl chromophore. The purity is determined by the relative area of the main peak compared to any impurity peaks.
Preparative HPLC: For research purposes requiring highly pure material, preparative HPLC can be used to isolate the compound from synthetic byproducts or starting materials.
Gas Chromatography (GC): Due to the low volatility of the hydrochloride salt, GC analysis would typically require derivatization of the amine group to a less polar, more volatile derivative before injection.
Illustrative HPLC Purity Analysis Report
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 0.15 | Impurity A |
| 2 | 4.8 | 99.75 | 2',4'-Dimethoxy-biphenyl-4-ylamine HCl |
| 3 | 5.3 | 0.10 | Impurity B |
Applications of 2 ,4 Dimethoxy Biphenyl 4 Ylamine Hydrochloride in Contemporary Chemical Synthesis and Materials Science Research
Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules
The chemical structure of 2',4'-Dimethoxy-biphenyl-4-ylamine hydrochloride, featuring a primary amine and two methoxy (B1213986) groups on a biphenyl (B1667301) scaffold, makes it a versatile intermediate in organic synthesis. The amine group serves as a nucleophile or can be readily transformed into other functional groups, such as diazonium salts, amides, or imines. This reactivity allows for the construction of a wide array of more complex molecular frameworks.
For instance, the amine functionality can undergo diazotization followed by various coupling reactions (e.g., Sandmeyer, Gomberg-Bachmann) to introduce a range of substituents at the 4-position of the biphenyl system. Furthermore, the presence of the dimethoxy groups influences the electronic properties and conformation of the biphenyl system, which can be exploited to direct the regioselectivity of subsequent reactions. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various synthetic protocols. While direct literature on this specific molecule is sparse, related dimethoxybenzylamine compounds are recognized as important intermediates in the synthesis of pharmaceuticals and fragrances. google.comgoogle.com
Utilization in the Development of Advanced Organic Materials
The unique combination of a rigid biphenyl core and functional groups in this compound makes it an attractive candidate for the development of advanced organic materials with tailored properties.
Monomer in Polymer Synthesis for Functional Materials
Biphenyl-containing diamines are known to be valuable monomers for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers often exhibit excellent thermal stability, mechanical strength, and chemical resistance. For example, research on the related compound 3,3'-dimethoxybiphenyl-4,4'-diamine has demonstrated its use in creating novel polymers through reactions with various dicarboxylic acids and anhydrides. kashanu.ac.irkashanu.ac.ir These studies suggest that 2',4'-Dimethoxy-biphenyl-4-ylamine, after conversion to a diamine or other suitable bifunctional monomer, could be similarly employed to produce polymers with interesting properties. The methoxy groups can enhance solubility and processability of the resulting polymers, while the biphenyl unit contributes to rigidity and thermal stability.
Table 1: Potential Polymer Properties Derived from 2',4'-Dimethoxy-biphenyl-4-ylamine Based Monomers
| Property | Potential Contribution from 2',4'-Dimethoxy-biphenyl-4-ylamine Moiety |
| Thermal Stability | The rigid biphenyl core can lead to polymers with high decomposition temperatures. |
| Solubility | The methoxy groups can improve solubility in organic solvents, aiding in polymer processing. |
| Mechanical Strength | The aromatic nature of the biphenyl unit can contribute to the stiffness and strength of the polymer chains. |
| Optical Properties | The conjugated biphenyl system may impart fluorescent or other interesting optical properties to the polymer. |
Components in Optoelectronic and Supramolecular Assemblies
The extended π-conjugated system of the biphenyl core in this compound suggests its potential for applications in optoelectronic materials. mdpi.commdpi.com Organic molecules with biphenyl units are often investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of the biphenyl system can be tuned by the methoxy and amine substituents, potentially influencing the material's charge transport capabilities and photophysical properties.
Furthermore, the amine group provides a site for hydrogen bonding, which can be exploited in the design of supramolecular assemblies. researchgate.netresearchgate.net These ordered, non-covalently linked structures are of interest for applications in sensing, molecular recognition, and the development of "smart" materials. The specific stereochemistry and electronic nature of the 2',4'-dimethoxy-biphenyl moiety could direct the formation of unique and functional supramolecular architectures. For instance, related biphenyl derivatives have been used in the construction of rectangular supramolecular metallacycles with interesting photophysical properties. mdpi.com
Ligand Design and Application in Catalysis Research
The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and influence its catalytic activity and selectivity. The structure of this compound offers a promising scaffold for the development of novel ligands.
Precursor for Chiral Ligands in Asymmetric Catalysis
Axially chiral biphenyls are a cornerstone of asymmetric catalysis, where they are used to create a chiral environment around a metal catalyst, leading to the preferential formation of one enantiomer of a product. nih.govnih.govsfu.caresearchgate.net The amine group of this compound can serve as a handle for the introduction of phosphine (B1218219), amine, or other coordinating groups. Subsequent resolution of the resulting atropisomers could yield enantiomerically pure ligands for use in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The position of the methoxy groups can play a crucial role in controlling the rotational barrier around the biphenyl axis and in fine-tuning the steric and electronic properties of the resulting ligand.
Ligand Scaffold in Transition Metal-Catalyzed Reactions
Beyond asymmetric catalysis, the biphenylamine structure can be incorporated into ligands for a range of transition metal-catalyzed reactions. mst.edu The nitrogen atom of the amine group can directly coordinate to a metal center, or it can be functionalized to create multidentate ligands. For example, Schiff base condensation with appropriate aldehydes or ketones can lead to the formation of bidentate or tridentate ligands. These ligands can then be complexed with various transition metals, such as palladium, nickel, or copper, to generate catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), C-H activation, and other important organic transformations. The electronic character of the dimethoxy-substituted biphenyl backbone can influence the electron density at the metal center, thereby modulating the catalyst's reactivity and stability.
Table 2: Potential Catalytic Applications of Ligands Derived from this compound
| Catalytic Reaction | Role of the Ligand Scaffold | Potential Metal Partners |
| Asymmetric Hydrogenation | Provides a chiral environment to control enantioselectivity. | Rhodium, Ruthenium, Iridium |
| Suzuki-Miyaura Cross-Coupling | Stabilizes the metal catalyst and facilitates oxidative addition and reductive elimination steps. | Palladium, Nickel |
| Buchwald-Hartwig Amination | Promotes the formation of carbon-nitrogen bonds. | Palladium, Copper |
| Heck Coupling | Influences the regioselectivity and efficiency of the carbon-carbon bond formation. | Palladium |
Application in Probe Development for Chemical Biology Research (Non-Clinical Focus)
The rational design of fluorescent probes is a cornerstone of chemical biology, enabling the visualization and study of biological processes in non-clinical research settings. The 2',4'-dimethoxy-biphenyl-4-yl moiety, with its inherent fluorescence and reactive amino group, serves as a valuable platform for the development of novel molecular probes.
While direct applications of this compound in published chemical biology probes are not extensively documented, the utility of structurally related dimethoxy-benzene and aminobiphenyl derivatives provides strong evidence for its potential in this arena. For instance, the dimethoxy-benzene core is a key component in fluorescent probes designed for specific biological targets. One notable example is the development of (E,E)-1,4-bis(4'-aminostyryl)-2,5-dimethoxy-benzene, a fluorescent probe that can penetrate the blood-brain barrier and selectively bind to myelin sheaths. This highlights the favorable photophysical properties imparted by the dimethoxy-phenyl scaffold.
The amino group on the 4-position of the biphenyl system in this compound offers a convenient point of attachment for various functionalities. This amino group can be readily derivatized to incorporate fluorophores, affinity tags, or reactive groups for covalent labeling of biomolecules. The synthesis of N²-deoxyguanosine adducts from 4-aminobiphenyl (B23562) (ABP) demonstrates the reactivity of the amino group in this class of compounds, which can be exploited for creating probes that interact with nucleic acids. nih.gov
The general strategy for developing a chemical probe based on the 2',4'-Dimethoxy-biphenyl-4-ylamine scaffold would involve the following steps:
Fluorophore Conjugation: The primary amine can be acylated or alkylated with a variety of fluorescent dyes to enhance or tune the emission properties of the resulting probe.
Linker Installation: A linker can be introduced at the amino group to spatially separate the biphenyl recognition element from the reporter group, minimizing potential interference.
Targeting Moiety Incorporation: The biphenyl scaffold itself can act as a recognition element, or further functionalization can introduce moieties that direct the probe to specific cellular components or biomolecules.
The table below summarizes the potential modifications to the this compound scaffold for probe development, based on established synthetic methodologies for analogous compounds.
| Modification Site | Reagent/Reaction Type | Potential Functionality |
| 4-Amino Group | Acylation with fluorescent acid chlorides | Covalent attachment of a fluorophore |
| 4-Amino Group | Reductive amination with aldehydes | Introduction of alkyl chains with terminal functional groups |
| Biphenyl Rings | Electrophilic aromatic substitution | Introduction of additional functional groups for tuning properties |
Reagent in Multi-Component Reactions and Cascade Processes for Complex Molecule Construction
Multi-component reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single pot. The structural features of this compound make it an attractive building block for such transformations.
The presence of a nucleophilic amino group and an electron-rich aromatic system allows this compound to participate in a variety of MCRs. While specific examples utilizing this compound are not prevalent in the literature, the use of analogous aminodimethoxyacetophenones in diversity-oriented synthesis (DOS) provides a clear precedent. For example, 2-amino-4,6-dimethoxyacetophenone, which can be synthesized from 3,5-dimethoxyaniline, serves as a key precursor for the synthesis of 2-aryl-4-quinolones. nih.gov This transformation involves the reaction of the aminoacetophenone with aroyl chlorides followed by a base-mediated cyclization, demonstrating the utility of the dimethoxy-aniline motif in building complex heterocyclic scaffolds. nih.gov
This suggests that 2',4'-Dimethoxy-biphenyl-4-ylamine, as a substituted aniline (B41778), could be a valuable component in similar MCRs for the synthesis of novel quinolone derivatives and other heterocyclic systems. The general scheme for such a reaction would involve the initial formation of an enamine or imine intermediate from the amine, which then participates in subsequent cyclization reactions.
Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, can also be envisioned using derivatives of this compound. The biphenyl scaffold can be functionalized with reactive groups that, upon activation, trigger a cascade of ring-forming reactions to generate polycyclic structures. The development of multi-component cascade reactions for the synthesis of highly functionalized bipyrimidine derivatives from amidine hydrochlorides showcases the potential for complex molecule construction using amine-containing starting materials. nih.gov
The following table outlines potential multi-component and cascade reactions where this compound or its derivatives could serve as a key building block, based on established synthetic protocols for related compounds.
| Reaction Type | Potential Reactants | Resulting Scaffold |
| Pictet-Spengler Reaction | Aldehydes | Tetrahydro-β-carboline derivatives |
| Hantzsch Dihydropyridine Synthesis | β-ketoesters, Aldehydes | Dihydropyridine derivatives |
| Ugi Reaction | Aldehydes, Isocyanides, Carboxylic acids | α-Acylamino carboxamide derivatives |
| Cascade Annulation | Dienophiles | Polycyclic aromatic compounds |
Synthesis and Chemical Exploration of Derivatives and Analogues of 2 ,4 Dimethoxy Biphenyl 4 Ylamine Hydrochloride
Structure-Reactivity Relationships in Modified 2',4'-Dimethoxy-biphenyl-4-ylamine Hydrochloride Analogues
The chemical reactivity and potential biological activity of this compound analogues are intrinsically linked to their three-dimensional structure and electronic properties. Modifications to any part of the molecule—the aromatic amine, the dimethoxy groups, or the biphenyl (B1667301) core—can significantly alter these characteristics.
Structure-activity relationship (SAR) studies on related biphenyl compounds have demonstrated that the dihedral angle between the two phenyl rings is a critical determinant of molecular conformation and, consequently, interaction with biological targets. nih.gov The presence of substituents at the ortho positions, such as the 2'-methoxy group in the target compound, can influence this angle, restricting the rotation around the biphenyl bond and leading to a more defined spatial arrangement.
The electronic nature of the substituents also plays a pivotal role. The methoxy (B1213986) groups are electron-donating by resonance, increasing the electron density of the aromatic rings. The amine group is also an activating group. These electronic effects influence the reactivity of the aromatic rings in electrophilic substitution reactions and modulate the pKa of the aromatic amine. nih.gov
A hypothetical analysis of structure-reactivity relationships for a series of analogues is presented in Table 1, illustrating how modifications could impact key chemical descriptors.
| Analogue ID | Modification | Predicted Change in Electron Density (Ring B) | Predicted Change in Amine Basicity | Predicted Dihedral Angle (°C) |
| Parent | None | High | Moderate | ~50-60 |
| A-01 | N-acetylation | Decreased | Significantly Decreased | ~50-60 |
| A-02 | 4'-OH (demethylation) | Slightly Increased | Moderate | ~50-60 |
| A-03 | 3'-Nitro | Significantly Decreased | Decreased | ~55-65 |
| A-04 | 5-Fluoro | Decreased | Decreased | ~50-60 |
This table presents predicted trends based on established principles of organic chemistry.
Systematic Modifications at the Aromatic Amine Position and their Chemical Consequences
The aromatic amine of 2',4'-Dimethoxy-biphenyl-4-ylamine is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the compound's properties.
N-Acylation: The reaction of the amine with acyl chlorides or anhydrides yields the corresponding amides. This transformation has profound electronic consequences, as the electron-withdrawing nature of the carbonyl group significantly reduces the electron-donating ability of the nitrogen atom. semanticscholar.org This, in turn, decreases the basicity of the nitrogen and the electron density of the attached phenyl ring. Such modifications can be crucial for tuning the pharmacokinetic properties of a molecule.
N-Alkylation: Introduction of alkyl groups on the nitrogen atom can be achieved through reductive amination or reaction with alkyl halides. N-alkylation increases the steric bulk around the nitrogen and can have a moderate effect on basicity. The choice of alkyl group can be used to fine-tune lipophilicity.
N-Arylation: The formation of diarylamines can be accomplished through methods like the Buchwald-Hartwig amination. This modification extends the conjugated system and can introduce additional steric and electronic effects depending on the nature of the aryl group.
The chemical consequences of these modifications are summarized in Table 2.
| Modification Type | Reagents | Key Chemical Consequence |
| N-Acylation | Acetyl chloride, Triethylamine | Decreased amine basicity, introduction of a hydrogen bond acceptor. |
| N-Alkylation | Benzaldehyde, Sodium triacetoxyborohydride | Increased steric bulk, potential for altered solubility. |
| N-Arylation | Phenylboronic acid, Pd catalyst, Base | Extended π-conjugation, altered electronic properties. |
| N-Sulfonylation | Toluenesulfonyl chloride, Pyridine | Formation of a stable sulfonamide, introduction of a strongly electron-withdrawing group. |
Exploration of Substituent Effects on the Dimethoxy Groups and Biphenyl Core
The dimethoxy groups and the biphenyl core itself offer further opportunities for structural diversification.
O-Demethylation: The methoxy groups can be selectively or fully demethylated to the corresponding hydroxyl groups using reagents such as boron tribromide (BBr₃). rsc.org The resulting phenols introduce hydrogen bond donor capabilities and can serve as handles for further functionalization, such as O-alkylation or esterification. The presence of hydroxyl groups can significantly impact solubility and metabolic stability. For instance, the O-demethylation of related dimethoxyamphetamines is a key metabolic pathway. nih.gov
Electrophilic Aromatic Substitution: The electron-rich nature of the dimethoxy-substituted ring makes it susceptible to electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the existing methoxy groups will govern the position of the new substituent. Such modifications can be used to introduce a wide range of functional groups that can alter the electronic and steric properties of the molecule.
Synthesis of Biphenylamine-Derived Scaffolds with Tuned Electronic and Steric Properties
The synthesis of a diverse range of biphenylamine-derived scaffolds relies heavily on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful tool. uliege.benih.gov This palladium-catalyzed reaction allows for the efficient formation of the biphenyl C-C bond from an aryl halide and an arylboronic acid.
A general synthetic route to analogues of 2',4'-Dimethoxy-biphenyl-4-ylamine would involve the coupling of a substituted 4-bromoaniline (B143363) derivative with 2,4-dimethoxyphenylboronic acid. By varying the substituents on the bromoaniline starting material, a wide range of analogues with tuned electronic and steric properties can be accessed. For instance, using a bromoaniline with electron-withdrawing groups will result in a biphenylamine with different electronic properties compared to one synthesized from an electron-rich bromoaniline.
The choice of catalyst, ligand, base, and solvent for the Suzuki-Miyaura coupling can be critical for achieving high yields, especially with sterically hindered or electronically challenging substrates. orgsyn.orgorganic-chemistry.org
Combinatorial and High-Throughput Synthesis Approaches for Library Generation of Analogues
To efficiently explore the chemical space around the 2',4'-Dimethoxy-biphenyl-4-ylamine scaffold, combinatorial and high-throughput synthesis strategies are invaluable. researchgate.net These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for desired properties.
Parallel Synthesis: In this approach, a series of individual reactions are run simultaneously in a multi-well plate format. combichemistry.com For example, a common biphenylamine intermediate could be dispensed into the wells of a 96-well plate, and then a different acylating or alkylating agent could be added to each well, leading to the rapid synthesis of a library of N-functionalized analogues. tarosdiscovery.com This method allows for the creation of a spatially addressed library where the structure of each compound is known based on its location in the plate.
Split-and-Pool Synthesis: For the generation of even larger libraries, the split-and-pool method can be employed. In this technique, a solid support is divided into multiple portions, each is reacted with a different building block, and then the portions are recombined. This process is repeated for several cycles, leading to an exponential increase in the number of compounds in the library.
The application of these high-throughput techniques to the 2',4'-Dimethoxy-biphenyl-4-ylamine scaffold could involve:
Scaffold Preparation: Synthesis of a key intermediate, such as a protected 4-bromo-2',4'-dimethoxybiphenyl, amenable to solid-phase synthesis.
Library Generation: Utilizing parallel or split-and-pool synthesis to introduce diversity at the amine position and potentially at other positions on the biphenyl core.
Screening: High-throughput screening of the resulting library for desired chemical or biological properties.
The combination of modern synthetic methods and combinatorial strategies provides a powerful platform for the comprehensive chemical exploration of this compound and its analogues.
Future Research Directions and Emerging Paradigms for 2 ,4 Dimethoxy Biphenyl 4 Ylamine Hydrochloride Research
Integration with Flow Chemistry and Automated Synthesis Platforms for Continuous Production Research
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. mdpi.comnih.gov Future research should focus on developing a continuous production process for 2',4'-Dimethoxy-biphenyl-4-ylamine hydrochloride. The advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous intermediates safely, make it an ideal platform for optimizing the synthesis of this compound. acs.org
Automated synthesis platforms can be integrated with flow reactors to accelerate reaction optimization. nih.gov Machine learning algorithms can be employed to explore a vast reaction space, identifying optimal conditions for yield and purity with minimal human intervention. acs.org This approach would not only streamline the synthesis but also facilitate the rapid generation of derivatives for structure-activity relationship (SAR) studies.
Table 1: Conceptual Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis (Projected) |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes acs.org |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Mixing | Variable, depends on stirring efficiency | Rapid and predictable nih.gov |
| Safety | Handling of hazardous reagents at large scale | Small reactor volumes, contained system mdpi.com |
| Scalability | Challenging, requires process re-optimization | "Scaling-out" by parallelization or longer run times |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring acs.org |
| Productivity | Limited by vessel size | High throughput, potential for on-demand production |
Sustainable and Environmentally Benign Synthetic Methodologies for the Compound's Production
Green chemistry principles are increasingly guiding the development of new synthetic routes in the pharmaceutical and chemical industries. mdpi.com Future research must prioritize the development of sustainable methods for producing this compound. This involves a multi-faceted approach targeting raw materials, solvents, catalysts, and waste reduction.
Key areas of investigation should include:
Alternative Catalysts: Exploring the use of heterogeneous or water-soluble catalysts, such as fullerene-supported palladium nanocatalysts, can facilitate easier separation and recycling, reducing heavy metal waste. researchgate.net
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents is crucial. mdpi.com
Solvent-Free Reactions: Investigating mechanochemical or solid-state synthesis methods can eliminate the need for solvents altogether, significantly reducing waste and environmental impact. acs.org
Atom Economy: Designing synthetic pathways, such as C-H activation or coupling reactions that maximize the incorporation of atoms from reactants into the final product, is a core tenet of green chemistry. researchgate.net
Table 2: Green Chemistry Metrics for Evaluating Synthetic Routes
| Metric | Description | Goal for Future Syntheses |
|---|---|---|
| Atom Economy | (Molecular Weight of Product / Sum of MW of all Reactants) x 100% | Maximize (>90%) |
| E-Factor | Total Waste (kg) / Product (kg) | Minimize (<1-5) |
| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Product Mass (kg) | Minimize (<100) |
| Solvent Intensity | Mass of Solvent / Mass of Product | Minimize |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure | High |
Advanced Applications in Catalysis and Functional Materials Science with Novel Architectures
The inherent structural and electronic properties of this compound make it a promising candidate for applications beyond its traditional use as a synthetic intermediate. The biphenyl (B1667301) core provides a rigid, tunable platform, while the amine and methoxy (B1213986) groups offer sites for further functionalization and influence its electronic behavior.
Future research should explore its potential as:
A Ligand in Catalysis: The amine functionality can be used to coordinate with metal centers, creating novel catalysts. The biphenyl structure can impart specific steric and electronic effects, potentially leading to high selectivity in asymmetric catalysis. researchgate.net
A Building Block for Functional Materials: Biphenyl derivatives are widely used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. royalsocietypublishing.orgroyalsocietypublishing.org Research into polymerizing or incorporating this compound into larger molecular architectures could lead to new materials with tailored electronic and photophysical properties. nih.gov The methoxy groups can enhance solubility and influence molecular packing, which is critical for material performance.
Table 3: Potential Applications and Relevant Properties
| Application Area | Key Molecular Feature | Property to Investigate |
|---|---|---|
| Asymmetric Catalysis | Amine group, chiral potential of substituted biphenyl | Coordination chemistry, catalytic activity, enantioselectivity researchgate.net |
| Organic Semiconductors | Conjugated biphenyl system | Charge carrier mobility, thermal stability, energy levels royalsocietypublishing.org |
| Porous Organic Frameworks | Rigid structure, functionalizable amine group | Porosity, gas sorption, catalytic activity within the framework |
| Luminescent Materials | Aromatic core, electron-donating groups | Photoluminescence quantum yield, emission wavelength, solvatochromism |
Theoretical Prediction and Experimental Validation of Novel Chemical Transformations
Computational chemistry offers powerful tools for predicting reaction outcomes, elucidating mechanisms, and designing new molecules with desired properties. mdpi.com Integrating theoretical predictions with experimental work can significantly accelerate research on this compound.
Future directions in this area include:
Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum-chemical methods to model reaction pathways for the synthesis and derivatization of the compound. researchgate.netresearchgate.net This can help in understanding transition states, activation energies, and the role of catalysts, guiding the optimization of reaction conditions.
Predicting Properties: Computational screening of virtual libraries of derivatives to predict their electronic, optical, and catalytic properties. acs.org This in silico approach can prioritize synthetic targets, saving significant time and resources.
Exploring Novel Reactivity: Unconventional reaction mechanisms, such as those involving radical intermediates or occurring under low-temperature gas-phase conditions, can be modeled to uncover new synthetic possibilities. rsc.org
Table 4: Computational Methods and Their Application to the Target Compound
| Computational Method | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, reaction mechanism studies, spectroscopic prediction | Molecular structure, activation energies, IR/NMR spectra mdpi.com |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra | UV-Vis absorption maxima, excited state properties |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions in solution or solid state | Solvation effects, conformational analysis, crystal packing nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biological activity or physical properties | Predictive models for designing new functional derivatives |
Exploration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insights
Understanding reaction mechanisms is fundamental to improving chemical processes. Traditional methods often rely on analyzing quenched aliquots, which may not capture the full picture of a dynamic reaction. Advanced in situ spectroscopic techniques allow for real-time monitoring of reacting systems, providing a wealth of mechanistic information. frontiersin.org
Future research should employ these techniques to study the synthesis of this compound:
In Situ Infrared (IR) and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational modes. acs.orgyoutube.com Attenuated Total Reflection (ATR) FTIR is particularly useful for monitoring reactions in solution. mdpi.com
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about species present in the reaction mixture, enabling the unambiguous identification of transient intermediates.
Hyphenated Techniques: Combining techniques, such as electrochemistry with spectroscopy, can provide multifaceted insights into reaction mechanisms, especially for transformations involving redox processes. frontiersin.org
These advanced analytical methods will be crucial for validating theoretical predictions and for providing the deep mechanistic understanding needed to optimize continuous flow and sustainable synthetic processes. rsc.org
Table 5: In Situ Spectroscopic Techniques for Reaction Analysis
| Technique | Type of Information | Advantages for Studying Biphenyl Synthesis |
|---|---|---|
| In Situ FTIR/ATR-FTIR | Functional group changes, concentration profiles acs.org | Non-invasive, applicable to liquid phase, real-time kinetic data mdpi.com |
| In Situ Raman Spectroscopy | Vibrational modes, particularly for symmetric bonds | Complements IR, can be used in aqueous media, fiber-optic probes for remote sensing |
| In Situ NMR Spectroscopy | Detailed molecular structure, identification of intermediates | Unambiguous structure elucidation, quantification of all NMR-active species |
| X-Ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of metal catalysts | Probes the active state of the catalyst during the reaction frontiersin.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2',4'-dimethoxy-biphenyl-4-ylamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated aromatic precursors and boronic acids. For example, a biphenyl scaffold can be constructed using a 4-bromo-aniline derivative and a dimethoxy-substituted phenylboronic acid under palladium catalysis . Post-coupling, the amine group is introduced via reductive amination or nitro-group reduction. Reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol% Pd) critically affect yield (reported 45–75% in analogous compounds) . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures >95% purity.
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm for OCH₃), aromatic protons (δ 6.5–7.5 ppm), and amine proton (δ ~5.2 ppm, broad) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with Cl⁻ counterion .
- Elemental Analysis : Match experimental vs. theoretical C, H, N, Cl percentages (±0.3% tolerance) .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer : Solubility varies with solvent polarity. In aqueous buffers (pH 7.4), solubility is limited (<1 mg/mL), but improves in DMSO or DMF (>50 mg/mL). Stability studies (24–72 hrs) should monitor degradation via HPLC (C18 column, acetonitrile/0.1% TFA gradient) under accelerated conditions (40°C, 75% RH) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?
- Methodological Answer : Contradictions may arise from assay conditions. Standardize protocols:
- Enzyme Assays : Use recombinant enzymes (e.g., kinases) with ATP concentration fixed (1 mM) and monitor IC₅₀ via fluorescence polarization .
- Cytotoxicity : Perform MTT assays on multiple cell lines (e.g., HEK293, HepG2) with controls for solvent interference (DMSO <0.1%) .
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across assays; discrepancies >10-fold suggest off-target effects .
Q. What computational strategies predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., serotonin receptors). Prioritize docking poses with ΔG < -7 kcal/mol .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability; analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .
- QSAR Models : Train on biphenyl-amine derivatives to correlate substituent effects (e.g., methoxy position) with activity .
Q. How can researchers address variability in batch-to-batch purity during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and intermediate purity .
- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, stirring rate) via response surface methodology to minimize impurities (<0.5%) .
- HPLC-PDA : Use photodiode array detection to identify and quantify byproducts (e.g., dehalogenated or dimerized species) .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data from high-throughput screens?
- Methodological Answer :
- Four-Parameter Logistic (4PL) Model : Fit dose-response curves using GraphPad Prism; report Hill slope, R² (>0.95), and 95% CI for EC₅₀ .
- Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) by testing positive/negative controls in triplicate .
Q. How should researchers validate conflicting solubility data reported in literature?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
